molecular formula C16H19N3O2S2 B5758999 4-[({[(2-phenylethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide

4-[({[(2-phenylethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide

Cat. No. B5758999
M. Wt: 349.5 g/mol
InChI Key: FEQPCLACGPUYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[({[(2-phenylethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as E7070 and has been the subject of extensive research to understand its mechanism of action, physiological effects, and potential applications.

Mechanism of Action

E7070 exerts its anticancer effects by inhibiting the activity of a protein called integrin α3β1. This protein is involved in various cellular processes, including cell adhesion, migration, and survival. By inhibiting integrin α3β1, E7070 prevents cancer cells from attaching to the extracellular matrix and forming new blood vessels, which are necessary for tumor growth.
Biochemical and physiological effects:
E7070 has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. In addition, E7070 has been found to inhibit the activity of various enzymes that are involved in cancer cell proliferation and survival. These biochemical and physiological effects of E7070 make it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using E7070 in lab experiments is its specificity towards integrin α3β1. This specificity allows researchers to study the role of integrin α3β1 in various cellular processes and its potential as a therapeutic target for cancer treatment. However, one of the limitations of using E7070 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on E7070. One direction is to study the potential of E7070 in combination with other anticancer drugs to enhance its efficacy. Another direction is to investigate the role of integrin α3β1 in other diseases, such as fibrosis and inflammation, and the potential of E7070 as a therapeutic agent for these diseases. Additionally, research can be conducted to improve the solubility of E7070 and its pharmacokinetic properties to enhance its effectiveness as a cancer treatment.

Synthesis Methods

The synthesis of 4-[({[(2-phenylethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide involves the reaction of 4-chloromethylbenzenesulfonamide with N-(2-phenylethyl)thiourea. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure E7070.

Scientific Research Applications

E7070 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. In addition, E7070 has been found to inhibit angiogenesis, which is the process of forming new blood vessels that are necessary for tumor growth.

properties

IUPAC Name

1-(2-phenylethyl)-3-[(4-sulfamoylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c17-23(20,21)15-8-6-14(7-9-15)12-19-16(22)18-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,17,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQPCLACGPUYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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